molecular formula C18H30OSi B14182523 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane CAS No. 921199-46-4

3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane

Cat. No.: B14182523
CAS No.: 921199-46-4
M. Wt: 290.5 g/mol
InChI Key: SLDSXYTZDNKJBO-UHFFFAOYSA-N
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Description

3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C₁₈H₃₀OSi. This compound features a unique structure that includes a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. Organosilicon compounds like this one are of significant interest due to their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane typically involves the reaction of appropriate silanes with organic halides under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the oxasilolane ring to other silicon-containing structures.

    Substitution: The benzyl and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent in various medical applications.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another organosilicon compound with different functional groups.

    3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane: Similar in structure but with variations in the substituents.

Uniqueness

This compound stands out due to its unique combination of a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

921199-46-4

Molecular Formula

C18H30OSi

Molecular Weight

290.5 g/mol

IUPAC Name

3-benzyl-5-hexyl-2,2-dimethyloxasilolane

InChI

InChI=1S/C18H30OSi/c1-4-5-6-10-13-17-15-18(20(2,3)19-17)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,4-6,10,13-15H2,1-3H3

InChI Key

SLDSXYTZDNKJBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC([Si](O1)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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